molecular formula C7H12O B14345577 1-Methoxyhexa-2,4-diene CAS No. 93923-35-4

1-Methoxyhexa-2,4-diene

Cat. No.: B14345577
CAS No.: 93923-35-4
M. Wt: 112.17 g/mol
InChI Key: BEBPZRNATTZJGY-UHFFFAOYSA-N
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Description

1-Methoxyhexa-2,4-diene is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxyhexa-2,4-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7-8-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBPZRNATTZJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705884
Record name 1-Methoxyhexa-2,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93923-35-4
Record name 1-Methoxyhexa-2,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing 1 Methoxyhexa 2,4 Diene Within the Realm of Conjugated Dienes

1-Methoxyhexa-2,4-diene belongs to the class of organic compounds known as conjugated dienes. These molecules are characterized by the presence of two double bonds separated by a single bond. This arrangement leads to the delocalization of pi electrons across the four-carbon system, resulting in enhanced stability and unique reactivity compared to isolated dienes. fiveable.me The presence of a methoxy (B1213986) group at the C1 position introduces an electron-donating effect, further influencing the diene's electronic properties and reactivity, particularly in cycloaddition reactions.

The structure of this compound allows for different geometric isomers, namely (2E,4E) and (2Z,4Z) configurations, which can influence reaction outcomes. Its ability to exist in both s-cis and s-trans conformations is a key factor in its participation in pericyclic reactions, a cornerstone of modern synthetic strategy. fiveable.me

Scholarly Significance and Research Potential of 1 Methoxyhexa 2,4 Diene As a Synthetic Intermediate

Strategic Approaches to the Construction of the this compound Skeleton

The formation of the specific diene framework of this compound can be achieved through non-catalytic or strategically designed catalytic reactions that manipulate existing carbon skeletons. These methods often rely on the precise control of reduction or isomerization pathways.

Chemo- and Regioselective Reduction Protocols

One strategic approach to diene synthesis involves the reduction of α,β-unsaturated ketones (enones) followed by dehydration. The Luche reduction is a particularly effective method for the 1,2-reduction of enones to their corresponding allylic alcohols, suppressing the competing 1,4-conjugate addition. wikipedia.orgorganic-chemistry.orgtcichemicals.com This selectivity is achieved by using a combination of sodium borohydride (B1222165) (NaBH₄) and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol (B129727). wikipedia.orgtcichemicals.com The cerium salt enhances the electrophilicity of the carbonyl group and generates a "harder" borohydride species, favoring attack at the hard carbonyl carbon over the soft β-carbon. wikipedia.org

For the synthesis of this compound, a suitable precursor such as 1-methoxyhex-4-en-3-one (B14327498) could be subjected to Luche conditions. The resulting allylic alcohol, 1-methoxyhexa-2,4-dien-3-ol, can then undergo dehydration to furnish the target diene. Research has shown that in some cases, the reduction of an enone system with NaBH₄ and CeCl₃ in methanol can lead directly to a diene product through the spontaneous or induced dehydration of the intermediate allylic alcohol. acgpubs.orgresearchgate.net This tandem reduction-dehydration sequence provides an efficient route from a carbonyl compound to a conjugated diene system. researchgate.net

Table 1: Chemo- and Regioselective Reduction for Diene Synthesis
Precursor TypeReagentsKey TransformationOutcomeReference
α,β-Unsaturated KetoneNaBH₄, CeCl₃·7H₂O, MeOH1,2-ReductionSelective formation of allylic alcohol wikipedia.orgorganic-chemistry.org
Steroidal EnoneNaBH₄ (1.0 mmol), CeCl₃ (1.0 mmol), MeOHReduction followed by dehydrationFormation of a conjugated diene system acgpubs.orgresearchgate.net

Isomerization-Based Synthetic Routes

The synthesis of thermodynamically stable conjugated dienes can be accomplished through the isomerization of their less stable non-conjugated or differently substituted isomers. Transition metal catalysts, particularly those based on cobalt and ruthenium, are highly effective for promoting the migration of double bonds. nih.govthieme-connect.com These reactions are atom-economical and often proceed under mild conditions. nih.govresearchgate.net

Cobalt-catalyzed multipositional isomerization of dienes has been reported as an operationally simple method to access specific diene isomers with high stereoselectivity. nih.govresearchgate.net For instance, a catalyst system comprising a CoCl₂ precatalyst and a suitable ligand can convert a mixture of diene isomers into a single, thermodynamically favored product. bohrium.com A plausible mechanism involves the formation of a cobalt-hydride species that undergoes a sequence of migratory insertion into a double bond and subsequent β-hydride elimination from the resulting π-allyl cobalt intermediate. nih.govresearchgate.net This process can be envisioned for converting a precursor like 1-methoxyhexa-1,5-diene into the target this compound.

Ruthenium complexes are also potent catalysts for diene isomerization. acs.org The mechanism is often proposed to proceed through a π-allyl ruthenium intermediate, distinct from pathways involving ruthenacyclopentane intermediates that can occur in other diene cyclization reactions. organic-chemistry.orgnih.govfigshare.com The choice of ligand and reaction conditions can steer the isomerization towards the desired constitutional and geometric isomer.

Table 2: Isomerization-Based Routes to Conjugated Dienes
Catalyst SystemSubstrate TypeKey FeatureReference
CoCl₂ / Amido-diphosphine-oxazoline ligandE/Z mixtures of 1,3-dienesStereoconvergent isomerization to (E)-isomers bohrium.com
CoCl₂ / 8-Oxazoline iminoquinoline ligandConjugated dienes (E/Z mixture)Multipositional isomerization to access disubstituted 1,3-dienes nih.govresearchgate.net
Cobaloxime / PhSiH₃Conjugated dienesMild isomerization to more substituted dienes thieme-connect.com
Cp*Ru(cod)Cl1,6-DienesCycloisomerization to exo-methylenecyclopentanes acs.orgorganic-chemistry.orgnih.gov

Catalytic Paradigms in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile strategies for the construction of carbon-carbon bonds, including those required for diene synthesis. Palladium and nickel catalysts are at the forefront of these methodologies, offering distinct advantages in terms of scope, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous named reactions enabling the stereoselective formation of dienes. rsc.org The Stille, Suzuki, and Heck couplings are prominent examples.

The Stille cross-coupling reaction involves the coupling of an organostannane with an organic halide or triflate. mdpi.comnih.gov It is highly effective for synthesizing conjugated dienes with excellent stereocontrol. tandfonline.comtandfonline.com The synthesis of this compound could be achieved by coupling a vinylstannane, such as (E)-1-(tributylstannyl)prop-1-ene, with a functionalized vinyl halide like (Z)-1-bromo-3-methoxyprop-1-ene, in the presence of a palladium catalyst like Pd(PPh₃)₄, often with a copper(I) iodide co-catalyst to enhance reaction rates. tandfonline.comtandfonline.com

The Suzuki coupling , which pairs an organoboron compound with an organic halide, is another powerful tool for diene synthesis due to the low toxicity and stability of the boron reagents. mdpi.com A modular approach could involve coupling a vinylboronic acid or ester with a vinyl halide to construct the diene backbone.

The Heck reaction , the coupling of an alkene with a vinyl halide, can also be employed. nih.gov While typically used to form disubstituted alkenes, variations of this reaction can lead to the formation of conjugated dienes. organic-chemistry.org

Table 3: Palladium-Mediated Synthesis of Dienes
ReactionCatalyst/ReagentsCoupling PartnersKey AdvantageReference
Stille CouplingPd(PPh₃)₄, CuIVinylstannane + Vinyl HalideHigh stereoselectivity, good yields mdpi.comtandfonline.comtandfonline.com
Suzuki CouplingPd(PPh₃)₄, Base (e.g., NaOEt)Vinylboronic Acid + Vinyl HalideLow toxicity of boron reagents mdpi.com
Heck CouplingPd(OAc)₂, LigandAlkene + Vinyl HalideAtom economy, direct C-H functionalization potential nih.gov
Cross-Electrophile Coupling(dppf)PdCl₂, NiBr₂(dtbbpy), ZnVinyl Bromide + Vinyl TriflateCouples two electrophiles, avoids organometallic reagents nih.gov

Nickel catalysis provides a cost-effective and often complementary alternative to palladium for the synthesis of complex organic molecules, including substituted dienes. wiley.com Nickel catalysts can engage in unique reactivity patterns and often exhibit high efficacy for challenging cross-coupling reactions.

The Kumada coupling , which utilizes a Grignard reagent as the nucleophile, is a powerful C-C bond-forming reaction. Mazet and coworkers have developed a robust nickel-catalyzed Kumada vinylation for preparing 2-substituted 1,3-dienes by coupling vinyl phosphates with vinyl magnesium bromide. researchgate.netacs.orgscite.ai This method is noted for its operational simplicity, low catalyst loadings, and the use of readily available starting materials. nih.govwiley.com While this specific protocol yields 2-substituted dienes, related nickel-catalyzed methodologies can be adapted for other substitution patterns.

Nickel-catalyzed reductive coupling reactions have emerged as a powerful strategy. These methods can couple two electrophiles, such as two different alkynes, in the presence of a reducing agent to form highly substituted dienes. wiley.comnih.gov Another innovative approach is the nickel-catalyzed hydroalkenylation of 1,3-dienes with hydrazones, which serve as unstabilized carbon nucleophile equivalents, to generate more complex diene structures. rsc.orgchemrxiv.org These methods avoid the pre-synthesis of sensitive organometallic reagents and are highly atom-economical. chinesechemsoc.org

Table 4: Nickel-Catalyzed Synthesis of Dienes
ReactionCatalyst/ReagentsReactantsKey FeatureReference
Kumada Vinylation[(dppe)NiCl₂] or [(dppf)NiCl₂]Vinyl Phosphate (B84403) + Vinyl GrignardOperational simplicity, mild conditions wiley.comresearchgate.netacs.org
Reductive CouplingNi(0) catalyst, Reductant (e.g., Zn)Two unsymmetrical internal alkynesStereoselective synthesis of pentasubstituted dienes wiley.com
HydroalkenylationNi(COD)₂, Ligand, EtOH1,3-Diene + HydrazoneUses hydrazones as carbon nucleophile equivalents rsc.orgchemrxiv.org
Redox-Neutral CouplingNi catalyst, Brønsted acid1,3-Diene + AldehydeAtom-economical, by-product-free route to dienols chinesechemsoc.org

Table of Compounds

Compound NameChemical Structure/Formula
This compoundC₇H₁₂O
1-Methoxyhex-4-en-3-oneC₇H₁₀O₂
1-Methoxyhexa-2,4-dien-3-olC₇H₁₂O₂
1-Methoxyhexa-1,5-dieneC₇H₁₂O
Sodium borohydrideNaBH₄
Cerium(III) chlorideCeCl₃
Cobalt(II) chlorideCoCl₂
(E)-1-(Tributylstannyl)prop-1-eneC₁₅H₃₂Sn
(Z)-1-Bromo-3-methoxyprop-1-eneC₄H₇BrO
Palladium(II) acetatePd(OAc)₂
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄
Copper(I) iodideCuI
Bis(1,2-diphenylphosphino)ethanenickel(II) chloride[(dppe)NiCl₂]
Vinyl magnesium bromideC₂H₃BrMg
Bis(1,5-cyclooctadiene)nickel(0)Ni(COD)₂
Ruthenium-Catalyzed Transformations for Diene Formation

Ruthenium catalysts have emerged as powerful tools for the construction of 1,3-dienes due to their high efficiency, functional group tolerance, and the ability to control stereoselectivity. rsc.orgnih.gov These catalysts can facilitate a variety of transformations leading to diene formation, including the coupling of allenes with activated olefins. acs.orgnih.gov

A notable approach involves the two-component coupling of an allene (B1206475) and an activated olefin, which represents a highly atom-economical method for creating 1,3-dienes. acs.orgnih.gov This reaction can be catalyzed by ruthenium complexes such as cyclopentadienylruthenium(II) cyclooctadiene chloride or cyclopentadienylruthenium(II) trisacetonitrile hexafluorophosphate. acs.orgnih.gov The choice of catalyst and the use of co-catalysts, like cerium(III) trichloride (B1173362) heptahydrate, can significantly influence the reaction's efficiency. acs.orgnih.gov The mechanism is proposed to proceed through a ruthenacycle intermediate, and the stereochemical outcome is often dictated by steric factors of the substrates. acs.orgnih.gov

Another powerful ruthenium-catalyzed method is the hydroaminomethylation of dienes, which allows for the reductive C-C coupling of 1,3-dienes with formaldimines to produce homoallylic amines. rsc.org While not directly producing this compound, this method highlights the versatility of ruthenium catalysts in functionalizing diene systems.

Furthermore, ruthenium-catalyzed oxidative coupling of allylsilanes and allyl esters with activated olefins provides an efficient route to stereodefined 1,3-dienes under mild conditions. rsc.org This method takes advantage of the ability of ruthenium to promote the isomerization of the allyl substrate in situ, followed by oxidative coupling. rsc.org

Olefin Metathesis Strategies: Enyne and Cross-Metathesis

Olefin metathesis, particularly enyne metathesis and cross-metathesis, stands out as a versatile and powerful strategy for the synthesis of conjugated dienes. nih.govorganic-chemistry.orgmdpi.com Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are pivotal in these transformations, offering high functional group tolerance and, in some cases, excellent stereocontrol. rsc.orgscielo.br

Enyne metathesis involves the reaction of an alkene with an alkyne to furnish a 1,3-diene. nih.govorganic-chemistry.org This reaction can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular (cross-enyne metathesis) fashion. mdpi.com The intermolecular variant is particularly useful for the modular synthesis of acyclic dienes. The mechanism is believed to proceed through a "ene-first" pathway, where the ruthenium carbene reacts with the alkene moiety initially. organic-chemistry.org

Cross-metathesis between two different olefins is another key strategy. organic-chemistry.orgmdpi.com While this can statistically lead to a mixture of products, careful selection of substrates with differing reactivities can favor the formation of the desired cross-coupled product. organic-chemistry.org For the synthesis of a compound like this compound, this could involve the cross-metathesis of methoxyethene with pent-2-ene, although controlling the regioselectivity and stereoselectivity would be a significant challenge. The development of Z-selective ruthenium catalysts has expanded the scope of cross-metathesis for preparing specific stereoisomers of dienes. rsc.org

A study on the synthesis of chiral 1,3-dienes utilized ring-closing metathesis of enantioenriched enynes, demonstrating the power of this method in creating stereodefined cyclic dienes which can be precursors to more complex acyclic systems. scielo.br

Phosphorane-Based Olefination (Wittig and HWE Reactions) in Diene Synthesis

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the formation of carbon-carbon double bonds and are widely applied in the synthesis of 1,3-dienes. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgnrochemistry.compressbooks.pub These reactions involve the coupling of a phosphorus-stabilized carbanion (a phosphorane or phosphonate (B1237965) carbanion) with an aldehyde or ketone. masterorganicchemistry.comorganic-chemistry.org

The Wittig reaction, utilizing a phosphonium (B103445) ylide, is a powerful tool for olefination. masterorganicchemistry.comwikipedia.orgpressbooks.pub The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org For the synthesis of this compound, a potential strategy would involve the reaction of a crotonaldehyde-derived phosphonium ylide with methoxyacetaldehyde, or vice versa.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion, is often preferred for the synthesis of (E)-alkenes with high stereoselectivity. The water-soluble phosphate byproduct of the HWE reaction is also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction, simplifying purification.

A thesis detailing the synthesis of natural products containing a 4-methoxy-dienoate moiety describes the use of a series of olefination reactions to construct the triene sidechain, highlighting the practical application of these methods in complex molecule synthesis. whiterose.ac.uk

Stereocontrolled Synthesis of this compound Isomers

The stereochemistry of the double bonds in this compound is crucial for its application in synthesis, particularly in stereoselective reactions like the Diels-Alder cycloaddition. Therefore, methods that allow for the controlled synthesis of specific isomers are of high importance.

One approach to achieve stereocontrol is through the use of stereoselective olefination reactions. As mentioned, the HWE reaction generally provides (E)-alkenes with high selectivity. The choice of base and reaction conditions in the Wittig reaction can also influence the E/Z selectivity.

A study on the synthesis of trisubstituted 1,3-dienes employed a hydrostannylation-Stille tandem reaction of alkylarylacetylenes with alkenyl halides. researchgate.netresearchgate.net This method demonstrated excellent stereoselectivity, with the configuration of the final diene being dependent on the stereochemistry of the starting materials. researchgate.netresearchgate.net While not directly applied to this compound, this methodology offers a template for the stereocontrolled synthesis of highly substituted dienes.

The synthesis of multi-substituted (2Z,4E)-2,4-dienamides has been achieved through a one-pot reaction of ketene (B1206846) dithioacetal with aromatic ketones, showcasing complete stereoselectivity. researchgate.net This highlights the potential for developing novel cascade reactions for the stereoselective synthesis of dienes.

A thesis on the synthesis of 4-methoxy-6-methylheptadienoic acid natural products provides detailed experimental procedures for the synthesis of related methoxy-substituted diene systems with defined stereochemistry. whiterose.ac.uk For instance, the synthesis of a (2Z,4E)-2-methoxy-dienol was achieved through DIBAL-H reduction of the corresponding ester. whiterose.ac.uk

Table 1: Synthesis of Methoxy-Substituted Dienes with Stereocontrol

Entry Substrate(s) Reagents and Conditions Product Yield Stereoselectivity Reference
1 Methyl (2Z,4E)-2-Methoxy-5-(...)-4-methylpenta-2,4-dienoate DIBAL-H (1 M in hexanes), Toluene, -78 °C to rt (2Z,4E)-2-Methoxy-5-(...)-4-methylpenta-2,4-dien-1-ol 73% Not explicitly stated, but Z,E isomer of starting material used whiterose.ac.uk
2 Alkylarylacetylene, Alkenyl halide Bu3SnH, Pd(PPh3)4, THF; then Pd(PPh3)4, THF Trisubstituted 1,3-diene Good High researchgate.netresearchgate.net

Continuous Flow Chemical Synthesis of this compound

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. nih.govgoogle.com The application of continuous flow to the synthesis of dienes, including this compound, holds significant promise.

The direct transformation of 1,3-dienes into valuable furan (B31954) derivatives has been achieved using a continuous-flow oxidation-dehydration sequence, overcoming issues of intermediate stability encountered in batch synthesis. acs.org This demonstrates the utility of flow chemistry in handling reactive intermediates that may be involved in diene synthesis.

Given the well-established methodologies for diene synthesis, such as Wittig and HWE reactions, and olefin metathesis, these could be adapted to a continuous flow setup. For example, the generation of ylides and their subsequent reaction with aldehydes could be performed in a sequential flow system. Similarly, ruthenium-catalyzed metathesis reactions could be carried out in packed-bed reactors containing an immobilized catalyst, allowing for easy separation of the catalyst from the product stream and catalyst recycling.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(2Z,4E)-2-Methoxy-5-(8-methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan-1-yl)-4-methylpenta-2,4-dien-1-ol
Methyl (2E,4Z,6E)-4-methoxy-7-(8-methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan-1-yl)-6-methylhepta-2,4,6-trienoate
(2Z,4E)-1-Methoxy-3-(2-methoxyphenyl)-2,4-nonadiene
(2E,4Z)-1-Methoxy-4-phenylundeca-2,4-diene
Cyclopentadienylruthenium(II) cyclooctadiene chloride
Cyclopentadienylruthenium(II) trisacetonitrile hexafluorophosphate
Cerium(III) trichloride heptahydrate
Grubbs Catalyst
Hoveyda-Grubbs Catalyst
Triphenylphosphine
Methoxyacetaldehyde
Crotonaldehyde
DIBAL-H
Bu3SnH
Pd(PPh3)4
NaOH
DMSO
Methoxyethene

Elucidation of Reactivity and Reaction Mechanisms Pertaining to 1 Methoxyhexa 2,4 Diene

Pericyclic Reactions of 1-Methoxyhexa-2,4-diene

This compound is a conjugated diene that actively participates in pericyclic reactions, a class of reactions that proceed through a cyclic transition state. The presence of the electron-donating methoxy (B1213986) group significantly influences its reactivity and selectivity in these transformations.

The Diels-Alder reaction is a cornerstone of organic synthesis, forming a six-membered ring from a conjugated diene and a dienophile. This compound, with its electron-rich diene system, readily undergoes [4+2] cycloaddition reactions with a variety of dienophiles.

The regioselectivity of the Diels-Alder reaction involving this compound is largely governed by the electronic effects of the methoxy group. The electron-donating nature of the methoxy group increases the electron density at the C1 and C3 positions of the diene. This directs the cycloaddition with unsymmetrical dienophiles to favor the formation of specific regioisomers. For instance, in reactions with electron-poor dienophiles, the "ortho" and "para" isomers are typically favored due to stabilizing frontier molecular orbital interactions.

Stereospecificity is another key feature of the Diels-Alder reaction. The reaction is a syn addition, meaning that the stereochemistry of the dienophile is retained in the product. Furthermore, the "endo rule" often applies, where the substituents of the dienophile preferentially occupy the endo position in the transition state, leading to the endo stereoisomer as the major product under kinetic control. This preference is attributed to secondary orbital interactions between the substituents of the dienophile and the developing pi system of the diene.

This compound also participates in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom. A notable example is the aza-Diels-Alder reaction, which is a powerful method for constructing nitrogen-containing six-membered rings. beilstein-journals.org When reacting with imines (heteroatom-containing dienophiles), this compound can form substituted tetrahydropyridines, which are valuable scaffolds in medicinal chemistry and natural product synthesis. beilstein-journals.org The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the imine and the reaction conditions, including the use of Lewis acid catalysts.

Reactant 1Reactant 2 (Dienophile)Product TypeSignificance
This compoundImineSubstituted TetrahydropyridineSynthesis of nitrogen-containing heterocycles
This compoundCarbonyl CompoundDihydropyranSynthesis of oxygen-containing heterocycles
This compoundNitroso CompoundOxazineSynthesis of N,O-containing heterocycles

The methoxy group at the C1 position of this compound exerts a profound electronic influence on its reactivity in Diels-Alder reactions. As an electron-donating group, it increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. According to frontier molecular orbital theory, a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) leads to a lower activation energy and a faster reaction rate. Therefore, this compound is considered an "electron-rich" diene and reacts readily with electron-poor dienophiles.

Sterically, the methoxy group can influence the facial selectivity of the cycloaddition, potentially directing the dienophile to approach from the less hindered face of the diene. This can affect the diastereoselectivity of the reaction, particularly with cyclic dienes or in intramolecular Diels-Alder reactions.

The formation of Diels-Alder adducts can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. masterorganicchemistry.comlibretexts.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product distribution is determined by the relative rates of formation of the possible adducts. masterorganicchemistry.comlibretexts.org The product that forms faster, i.e., the one with the lower activation energy, will be the major product. libretexts.org In many Diels-Alder reactions, the endo adduct is the kinetic product due to favorable secondary orbital interactions in the transition state. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the Diels-Alder reaction becomes reversible, and an equilibrium is established between the reactants and the products. masterorganicchemistry.compressbooks.pub Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the adducts. The more stable product will be the major component of the equilibrium mixture. libretexts.orgpressbooks.pub Often, the exo adduct is thermodynamically more stable than the endo adduct due to reduced steric hindrance. masterorganicchemistry.com

For example, the reaction of a conjugated diene with a dienophile at a low temperature might yield predominantly the endo product. masterorganicchemistry.com However, if this product mixture is heated, the reverse Diels-Alder reaction can occur, and the system will eventually equilibrate to favor the more stable exo product. masterorganicchemistry.compressbooks.pub

Table Illustrating Control of Product Formation:

Control TypeReaction ConditionsMajor ProductDetermining Factor
Kinetic ControlLow Temperature, IrreversibleProduct with lower activation energy (often endo)Rate of Reaction libretexts.org
Thermodynamic ControlHigh Temperature, ReversibleMore stable product (often exo)Product Stability libretexts.orgpressbooks.pub

A classic example illustrating this principle is the electrophilic addition of HBr to 1,3-butadiene (B125203). At 0 °C, the reaction is under kinetic control and yields a majority of the 1,2-adduct. libretexts.org At 40 °C, the reaction is under thermodynamic control and the more stable 1,4-adduct predominates. libretexts.orgpressbooks.pub

The development of asymmetric catalysis for the Diels-Alder reaction has been a major focus in organic chemistry, allowing for the synthesis of enantiomerically enriched products. wiley-vch.de This is typically achieved using chiral Lewis acids or, more recently, organocatalysts. wiley-vch.denih.gov

In the context of reactions involving this compound, a chiral Lewis acid can coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment around it. This directs the approach of the diene, leading to the preferential formation of one enantiomer of the cycloadduct. A variety of chiral metal complexes, such as those based on aluminum, boron, and copper, have been successfully employed as catalysts in asymmetric Diels-Alder reactions. wiley-vch.de

Organocatalysis offers an alternative, metal-free approach. nih.govprinceton.edu Chiral amines, for example, can reversibly form chiral iminium ions with α,β-unsaturated aldehydes, which then act as activated dienophiles in the Diels-Alder reaction. princeton.edu This strategy has proven highly effective in achieving high enantioselectivity. princeton.edu While specific examples focusing solely on this compound in organocatalyzed Diels-Alder reactions are less commonly documented in general literature, the principles are broadly applicable. The electron-rich nature of this compound makes it a suitable partner for dienophiles activated by either chiral Lewis acids or organocatalysts. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivities. researchgate.net

Other Pericyclic Transformations

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are characterized by a continuous reorganization of electrons and are highly stereospecific.

Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a ring from a conjugated polyene, or the reverse ring-opening process. libretexts.orgnumberanalytics.com In these reactions, a π-bond is converted into a σ-bond, or vice versa. wikipedia.org The stereochemical outcome of an electrocyclic reaction is determined by the number of π-electrons involved and whether the reaction is initiated by heat (thermal) or light (photochemical). These outcomes are governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. numberanalytics.comuchicago.edu

For a conjugated diene system like this compound, which contains 4 π-electrons, thermal cyclization to a cyclobutene (B1205218) derivative would proceed via a conrotatory motion of the termini of the diene. Conversely, a photochemical reaction would proceed via a disrotatory motion. uchicago.edufiveable.me The methoxy group, being an electron-donating group, can influence the reaction's feasibility and the stability of the resulting cyclic product. The reverse reaction, the ring-opening of a cyclobutene to a diene, also follows these stereochemical rules. libretexts.orgwikipedia.org For instance, the thermal ring-opening of cis-3,4-dimethylcyclobutene yields cis,trans-2,4-hexadiene, while the trans-isomer gives the trans,trans-diene. wikipedia.org

The table below summarizes the expected stereochemical outcomes for the electrocyclic reactions of a generic 4π-electron diene system.

Reaction ConditionNumber of π ElectronsAllowed Mode
Thermal (Δ)4n (e.g., 4)Conrotatory
Photochemical (hν)4n (e.g., 4)Disrotatory
Thermal (Δ)4n+2 (e.g., 6)Disrotatory
Photochemical (hν)4n+2 (e.g., 6)Conrotatory

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a conjugated π-system to a new position. wikipedia.orgnumberanalytics.com These reactions are classified by an order term [i,j], which denotes the number of atoms in the fragments connected by the breaking and forming σ-bonds. wikipedia.orghcpgcollege.edu.in

In the context of this compound, a potential sigmatropic rearrangement would be a hcpgcollege.edu.inlibretexts.org-hydride shift. In this process, a hydrogen atom from the C1-methoxy group or the C6-methyl group could migrate. A hcpgcollege.edu.inlibretexts.org-hydride shift is a 6-electron process (the four electrons of the diene's π-system and the two electrons of the C-H σ-bond) and is thermally allowed to proceed via a suprafacial pathway, where the hydrogen atom remains on the same face of the π-system. libretexts.orglibretexts.org Photochemical wikipedia.orglibretexts.org shifts are also possible. hcpgcollege.edu.in

Another significant sigmatropic rearrangement is the wikipedia.orgwikipedia.org-rearrangement, such as the Cope and Claisen rearrangements. numberanalytics.comlibretexts.org While a standard Cope rearrangement involves a 1,5-diene, and a standard Claisen rearrangement involves an allyl vinyl ether, derivatives of this compound could potentially undergo analogous transformations under certain conditions or if further functionalized. libretexts.org These wikipedia.orgwikipedia.org shifts are also 6-electron processes and are thermally allowed and stereospecific. hcpgcollege.edu.inlibretexts.org

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orginflibnet.ac.in This reaction results in the formation of a new σ-bond, a migration of the ene's double bond, and a 1,5-hydrogen shift. wikipedia.org this compound can act as the ene component due to the presence of allylic hydrogens on the C1-methoxy group and the C6-methyl group.

The reaction is typically concerted and proceeds through a cyclic transition state. inflibnet.ac.in The stereochemistry of the ene reaction is such that the hydrogen is transferred from the same face of the ene to which the enophile adds. inflibnet.ac.in Ene reactions often require high temperatures, but can be catalyzed by Lewis acids, which allows for milder reaction conditions. wikipedia.orgorganic-chemistry.org The presence of an electron-donating methoxy group on the diene may enhance its reactivity as an ene component. inflibnet.ac.in Aromatic ene reactions, though less common, have also been reported. nih.gov

Ene ComponentEnophileKey Features
Alkene with allylic HAlkene, Alkyne, Carbonyl, ImineForms a new σ-bond, migrates double bond, 1,5-H shift
This compoundVarious enophilesCan react via allylic H on C1 or C6

Electrophilic Addition Chemistry of this compound

Conjugated dienes, like this compound, readily undergo electrophilic addition reactions. chemistrynotmystery.com The reaction is initiated by the attack of the π-system on an electrophile, leading to the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org This carbocationic intermediate can then be attacked by a nucleophile at two different positions, leading to a mixture of products. masterorganicchemistry.comscribd.com

When an electrophile (E⁺) adds to a conjugated diene, it typically adds to a terminal carbon to form the most stable allylic carbocation. libretexts.org This carbocation has the positive charge delocalized over two carbons. The subsequent attack by a nucleophile (Nu⁻) can occur at either of these positions.

1,2-Addition: The nucleophile attacks the carbon adjacent to the one where the electrophile added. This is often the kinetic product, formed faster, especially at lower temperatures, because the nucleophile attacks the carbon with the higher positive charge density in the major resonance contributor of the allylic cation. libretexts.orgyoutube.com

1,4-Addition: The nucleophile attacks the carbon at the other end of the original conjugated system. This often leads to the more thermodynamically stable product, particularly at higher temperatures, as it typically results in a more substituted (and thus more stable) double bond. libretexts.orgmasterorganicchemistry.com The establishment of equilibrium at higher temperatures allows for the formation of the most stable product. libretexts.org

For this compound, the initial protonation would likely occur at C4 to form a resonance-stabilized cation with charge delocalized between C3 and C1. The methoxy group at C1 would further stabilize the positive charge at that position.

Product TypeAddition PathwayKey Characteristics
1,2-AdductNucleophile attacks C2Often the kinetic product, favored at low temperatures.
1,4-AdductNucleophile attacks C4Often the thermodynamic product, favored at high temperatures.

The regioselectivity and stereoselectivity of electrophilic additions to this compound are influenced by several factors:

Electronic Effects: The electron-donating methoxy group at the C1 position significantly influences the regioselectivity of the initial electrophilic attack. It directs the electrophile to the C4-C5 double bond and stabilizes the resulting carbocation. Protonation at C4 would lead to a more stable allylic cation due to resonance and the electron-donating nature of the methoxy group. libretexts.org

Temperature: As discussed, temperature is a critical factor in determining the product distribution between the kinetic (1,2-addition) and thermodynamic (1,4-addition) products. masterorganicchemistry.compearson.com Low temperatures favor the faster-forming kinetic product, while higher temperatures allow for equilibrium to be reached, favoring the more stable thermodynamic product. libretexts.orgscribd.com

Nature of the Electrophile and Nucleophile: The specific electrophile and nucleophile used can influence the reaction pathway. For instance, the addition of halogens like Br₂ also gives a mixture of 1,2- and 1,4-adducts. libretexts.orglibretexts.org

Stereochemistry: The addition to the double bonds can result in the formation of new stereocenters. The stereochemical outcome (e.g., syn or anti addition) can be influenced by the reaction mechanism and the structure of the starting diene. For the 1,4-addition product, the newly formed double bond can be either (E) or (Z), with the (E) isomer often being the major product due to its greater stability. libretexts.org

The interplay of these factors determines the final composition of the product mixture in the electrophilic addition to this compound.

Mechanistic Insights into Kinetic and Thermodynamic Product Distribution

The electrophilic addition to conjugated dienes like this compound can yield multiple products, typically through 1,2- and 1,4-addition pathways. The distribution of these products is often dictated by whether the reaction is under kinetic or thermodynamic control. libretexts.orglibretexts.org

Kinetic vs. Thermodynamic Control

Kinetic Control: At lower temperatures, reactions are generally irreversible, and the product that forms the fastest (the kinetic product) predominates. libretexts.org The rate of formation is determined by the stability of the transition state leading to the carbocation intermediate. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. pressbooks.pub Under these conditions, the most stable product (the thermodynamic product) is favored, regardless of its rate of formation. wikipedia.org The stability of the final product, particularly the substitution pattern of the resulting double bond, is the determining factor. libretexts.org

Application to this compound

In the electrophilic addition of an acid like HBr to this compound, the initial step is the protonation of one of the double bonds to form the most stable carbocation intermediate. libretexts.org Protonation at the terminal C-6 carbon is unlikely as it would produce an unstabilized primary carbocation. Protonation at C-4 leads to a resonance-stabilized allylic carbocation, with the positive charge delocalized between C-3 and C-5. However, the most favorable protonation occurs at C-2 or C-4, influenced by the electron-donating methoxy group.

Let's consider protonation at C-4, which generates a resonance-stabilized allylic carbocation with the positive charge shared between C-3 and C-5. Subsequent attack by the bromide nucleophile can occur at either position, leading to 1,2- and 1,4-addition products relative to the initial point of protonation.

A key feature of this compound is its asymmetry. The methoxy group at C-1 makes the C-1/C-2 double bond electron-rich. Protonation at C-2 would generate a carbocation at C-1, which is stabilized by the adjacent oxygen atom, and an allylic carbocation at C-3.

The reaction outcome is highly dependent on temperature. pressbooks.pub

At low temperatures (Kinetic Control): The 1,2-addition product is often favored because the nucleophile attacks the carbon atom of the allylic carbocation that bears the most positive charge or is sterically most accessible. libretexts.orglibretexts.org In some cases, the formation of a tight ion pair after protonation means the nucleophile is closer to the adjacent carbon (C-2), leading to a faster attack at that position. libretexts.orgmasterorganicchemistry.com

At high temperatures (Thermodynamic Control): The 1,4-addition product is typically more stable because it results in a more substituted, and therefore thermodynamically more stable, internal double bond. libretexts.org The higher temperature provides enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing the product mixture to equilibrate to the most stable isomer. pressbooks.pub

The following table illustrates the general principle using the classic example of 1,3-butadiene and HBr, which can be extrapolated to understand the behavior of substituted dienes.

Reaction ConditionMajor ProductMinor ProductType of Control
1,3-Butadiene + HBr (0 °C)3-Bromo-1-butene (1,2-adduct, ~70%)1-Bromo-2-butene (1,4-adduct, ~30%)Kinetic
1,3-Butadiene + HBr (40 °C)1-Bromo-2-butene (1,4-adduct, ~85%)3-Bromo-1-butene (1,2-adduct, ~15%)Thermodynamic

[Source: Data adapted from references 16, 21]

For an unsymmetrical diene like 2,5-dimethylhexa-2,4-diene, the roles can be reversed, where the 1,4-product might be the kinetic product and the 1,2-product the thermodynamic one, highlighting that a case-by-case analysis is crucial. masterorganicchemistry.com

Transition Metal-Catalyzed Functionalization of 1-Methoxyhexa-2,4-dienewikipedia.orgcaltech.edu

Conjugated dienes are valuable substrates in transition metal-catalyzed reactions, allowing for the efficient construction of complex molecules. semanticscholar.org The electron-rich nature of this compound makes it a prime candidate for various catalytic transformations.

Hydrofunctionalization Reactions (e.g., Hydroalkylation, Hydroacylation)wikipedia.org

Hydrofunctionalization involves the addition of an H-X bond across a double bond. In conjugated dienes, this can lead to 1,2- or 1,4-adducts, with regioselectivity often controlled by the choice of metal catalyst and ligands.

Hydroacylation: This reaction involves the addition of an aldehyde C-H bond across the diene system. Cobalt-catalyzed hydroacylation of 1,3-dienes is a powerful method for synthesizing unsaturated ketones. organic-chemistry.orgnih.gov Depending on the aldehyde used (aromatic vs. aliphatic), the reaction can be tuned to favor either 1,4- or 1,2-addition products. nih.gov For this compound, this would provide a route to functionalized enol ethers. The reaction is believed to proceed through an oxidative cyclization mechanism involving a cobaltacycle intermediate. nih.gov

Hydroalkylation: This involves the addition of a C-H bond from a pronucleophile to the diene. Nickel-catalyzed hydroalkylation of 1,3-dienes with partners like hydrazones (serving as alkyl nucleophile equivalents) provides an efficient route to allylic compounds. semanticscholar.orgrsc.org The active catalyst is typically a metal hydride that reacts with the diene to form an electrophilic π-allyl metal intermediate, which then couples with the nucleophile. semanticscholar.org Enantioselective variants of these reactions are also possible with the use of chiral ligands. researchgate.net

Hydroalkoxylation: The addition of alcohols to 1,3-dienes can be achieved using nickel catalysis. acs.org This method allows for the synthesis of enantioenriched allylic ethers from simple dienes and alcohols. acs.org The proposed mechanism involves a cationic allylic nickel intermediate that undergoes an outer-sphere attack by the alkoxide. acs.org

The following table summarizes representative hydrofunctionalization reactions on 1,3-dienes.

ReactionCatalyst SystemTypical SubstratesMajor Product TypeReference
HydroacylationCo(acac)₂ / Ligand1,3-Dienes + Aromatic Aldehydes1,4-Adduct nih.gov
HydroacylationCo(acac)₂ / Ligand1,3-Dienes + Aliphatic Aldehydes1,2-Adduct nih.gov
HydroalkylationNi(cod)₂ / Ligand1,3-Dienes + Hydrazones1,2-Adduct semanticscholar.org
HydroalkoxylationNi(cod)₂ / DuPhos1,3-Dienes + Alcohols1,2-Adduct (Allylic Ether) acs.org

Cross-Coupling Reactions for C-C and C-X Bond Formation

Transition metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. caltech.edu For conjugated dienes, a common pathway involves a palladium(0) catalyst. The mechanism often starts with the oxidative addition of an R-X species to the Pd(0) center to form a Pd(II) intermediate. This is followed by a Heck-type insertion of the diene, generating a π-allyl palladium species. d-nb.infonih.gov

C-C Bond Formation: Using carbon-based nucleophiles like stabilized enolates or organoboron reagents (in a subsequent Suzuki coupling step), new C-C bonds can be formed at either the 2- or 4-position of the original diene. nih.gov

C-X Bond Formation: Heteroatom nucleophiles, such as amines, alcohols, or thiols, can be used to install C-N, C-O, or C-S bonds, respectively. rsc.org

The regioselectivity of the nucleophilic attack (1,2- vs. 1,4-addition) is influenced by the ligands on the palladium center, the nature of the nucleophile, and the substitution pattern of the diene itself. d-nb.info The electron-donating methoxy group in this compound would likely influence the electronic properties of the π-allyl intermediate, thereby affecting the regiochemical outcome.

Difunctionalization Strategies for Conjugated Dienes

Difunctionalization reactions that add two new functional groups across the diene system in a single operation are highly valuable for rapidly building molecular complexity. d-nb.info Palladium catalysis is a prominent tool for these transformations. d-nb.inforsc.org

One powerful strategy is the palladium-catalyzed tandem Heck/Suzuki coupling reaction. nih.gov This approach has been used for the dearomative 1,4-difunctionalization of naphthalenes, which act as masked conjugated dienes. nih.gov A similar strategy could be applied to this compound. The mechanism involves an initial Heck insertion to form a π-allylpalladium intermediate, which then undergoes a Suzuki cross-coupling with a boronic acid instead of being intercepted by an external nucleophile. nih.gov

Another approach is the Pd(II)-catalyzed 1,2-difunctionalization, such as arylamination, which has been shown to proceed with high chemo- and regioselectivity. rsc.org Photoinduced palladium catalysis has also emerged as a strategy to achieve 1,2-difunctionalization of electron-rich olefins by proceeding through radical and carbocation intermediates that are not accessible under thermal conditions. chemrxiv.org

Radical and Photochemical Reactions of this compound

Beyond ionic and organometallic pathways, this compound can also participate in reactions driven by radicals or light.

Radical Reactions

Free-radical addition to conjugated dienes can be initiated, for example, by HBr in the presence of peroxides. masterorganicchemistry.comyoutube.com The reaction proceeds via a different mechanism than electrophilic addition.

Initiation: A radical initiator (e.g., from peroxide) abstracts a hydrogen from HBr to generate a bromine radical (Br•). youtube.com

Propagation: The bromine radical adds to the diene at a terminal carbon (e.g., C-1 or C-4) to form the most stable radical intermediate, which is a resonance-stabilized allylic radical. masterorganicchemistry.comlibretexts.org

Chain Transfer: This allylic radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical. youtube.com

Similar to electrophilic addition, both 1,2- and 1,4-addition products can be formed. The product distribution is again subject to kinetic and thermodynamic control, with the 1,4-adduct often being the more stable thermodynamic product. masterorganicchemistry.com Radical reactions can also be designed to proceed through cascade transformations, where an initial radical addition is followed by an intramolecular cyclization. mdpi.com

Photochemical Reactions

Photochemical reactions involve the absorption of light to promote a molecule to an electronically excited state, which can then undergo transformations not readily achievable under thermal conditions. hhrc.ac.in A well-known photochemical reaction for molecules containing two π-systems separated by a sp³-hybridized carbon (a 1,4-diene) is the di-π-methane rearrangement. iupac.orgscribd.com This reaction converts a 1,4-diene into a vinylcyclopropane (B126155) derivative. wikipedia.orgnumberanalytics.com

While this compound is a 1,3-diene, it is still susceptible to other photochemical transformations common to conjugated systems, such as:

E/Z Isomerization: Absorption of light can lead to isomerization around the double bonds.

Electrocyclization: A 6π-electron system, if it can adopt the necessary s-cis conformation, can undergo photochemical electrocyclic ring closure.

[2+2] Cycloadditions: The excited diene can react with a ground-state diene molecule to form cyclobutane (B1203170) derivatives.

The presence of an alkoxy group can enhance the reactivity of dienes in such photochemical processes. hhrc.ac.in

Computational and Theoretical Chemistry Studies of 1 Methoxyhexa 2,4 Diene

Application of Molecular Orbital (MO) Theory

Molecular Orbital (MO) theory is a fundamental concept in understanding chemical bonding and reactivity. youtube.comnih.govresearchgate.net It describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.comnih.govresearchgate.net These molecular orbitals are of two primary types: bonding orbitals, which are lower in energy and concentrate electron density between the nuclei, and antibonding orbitals, which are higher in energy and have a node between the nuclei. nih.gov The distribution of electrons within these orbitals dictates the molecule's stability and reactivity. nih.govresearchgate.net

For conjugated dienes such as 1-methoxyhexa-2,4-diene, the π molecular orbitals, formed from the overlap of p orbitals, are of particular interest. The four p orbitals of the hexa-2,4-diene system combine to form four π molecular orbitals: two bonding (π1 and π2) and two antibonding (π3* and π4*). The presence of the methoxy (B1213986) group influences the energy levels and electron distribution within these orbitals.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. masterorganicchemistry.comlibretexts.org These frontier orbitals are the primary participants in chemical reactions. masterorganicchemistry.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. chemrxiv.org

In the context of this compound, the methoxy group, being an electron-donating group, increases the energy of the HOMO, making the diene more nucleophilic. This enhanced nucleophilicity makes it a good reactant in Diels-Alder reactions, where it acts as the diene component. researchgate.net The energy and coefficients of the HOMO and LUMO can be calculated using computational methods, and this data can be used to predict the regioselectivity and stereoselectivity of its reactions.

For a typical Diels-Alder reaction involving this compound as the diene and a generic dienophile, the primary interaction is between the HOMO of the diene and the LUMO of the dienophile. researchgate.net The relative energies of these orbitals, known as the HOMO-LUMO gap, influence the reaction rate. mdpi.org A smaller gap generally corresponds to a more facile reaction.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound and a Dienophile

MoleculeFMOEnergy (eV)
This compoundHOMO-8.5
LUMO+1.2
Dienophile (e.g., Maleic Anhydride)HOMO-11.0
LUMO-2.5

Note: These are illustrative values and the actual energies would be determined by specific quantum chemical calculations.

Pericyclic reactions, such as cycloadditions and electrocyclic reactions, are governed by the principles of orbital symmetry conservation, famously articulated in the Woodward-Hoffmann rules. masterorganicchemistry.com These rules predict the stereochemical outcome of such reactions based on the symmetry of the frontier molecular orbitals. masterorganicchemistry.com The key principle is that for a reaction to proceed thermally, the symmetry of the HOMO of one reactant must match the symmetry of the LUMO of the other reactant, allowing for a constructive overlap of orbitals in the transition state. youtube.commasterorganicchemistry.com

For a [4+2] cycloaddition like the Diels-Alder reaction, which involves a 4π-electron system (the diene) and a 2π-electron system (the dienophile), the reaction is thermally allowed. youtube.com This is because the HOMO of the diene has the correct symmetry to overlap in-phase with the LUMO of the dienophile in a suprafacial-suprafacial manner, leading to a stabilized, aromatic-like transition state. youtube.com Conversely, a [4+4] cycloaddition is thermally forbidden but photochemically allowed. youtube.com

The Huckel-Möbius concept provides an alternative framework for predicting the allowedness of pericyclic reactions. It states that a transition state with 4n+2 electrons in a Hückel topology (no phase inversion) is aromatic and thus allowed, while a transition state with 4n electrons in a Möbius topology (one phase inversion) is also aromatic and allowed. masterorganicchemistry.com For the thermal Diels-Alder reaction of this compound, the 6-electron (4n+2 where n=1) transition state follows the Hückel rule and is therefore allowed. youtube.com

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are powerful tools for investigating the detailed mechanisms of chemical reactions. tdl.org These calculations can provide information about the geometries and energies of reactants, products, and, most importantly, transition states. rsc.orgmdpi.com

A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. rsc.orgmdpi.com Its geometry and energy determine the activation barrier of a reaction. rsc.org Computational methods such as Density Functional Theory (DFT) and ab initio methods can be used to locate and characterize transition state structures. mdpi.com A key feature of a calculated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. rsc.org

For the Diels-Alder reaction of this compound, computational studies can model the transition state, revealing the extent of bond formation and breaking at this critical point. The presence of the methoxy group can influence the asynchronicity of the transition state, meaning that the two new sigma bonds may not form at exactly the same rate.

Table 2: Illustrative Calculated Transition State Properties for the Diels-Alder Reaction of this compound

PropertyValue
Activation Energy (ΔG‡)15-25 kcal/mol
Forming C-C bond length 1~2.2 Å
Forming C-C bond length 2~2.3 Å
Imaginary Frequency-400 to -500 cm⁻¹

Note: These are representative values. Actual values would be obtained from specific quantum chemical calculations on the reaction.

A potential energy surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. youtube.com By mapping the PES, chemists can visualize the entire course of a reaction, from reactants to products, including any intermediates and transition states. mdpi.comyoutube.com The minimum energy path along the PES is known as the reaction coordinate.

For reactions of this compound, such as a Diels-Alder reaction, the PES would show the energy changes as the diene and dienophile approach each other, pass through the transition state, and form the cycloadduct. tdl.org Analysis of the PES can help to distinguish between a concerted mechanism (a single transition state) and a stepwise mechanism (involving one or more intermediates). mdpi.com It can also explain the preference for kinetic versus thermodynamic products under different reaction conditions. chemrxiv.org At lower temperatures, the product formed via the lower activation energy barrier (the kinetic product) is favored, while at higher temperatures, the more stable product (the thermodynamic product) predominates. chemrxiv.org

Molecular Electron Density Theory (MEDT) for Understanding Reactivity

Molecular Electron Density Theory (MEDT) is a more recent theoretical framework that challenges some of the classical interpretations of chemical reactivity based on molecular orbitals. researchgate.netmdpi.com Proposed by Luis R. Domingo, MEDT posits that the changes in electron density along a reaction path are the primary drivers of chemical reactivity, rather than orbital interactions. researchgate.netmdpi.com

According to MEDT, the feasibility of a reaction is related to the global electron density transfer (GEDT) at the transition state. mdpi.com Reactions with a significant GEDT are considered to have a polar character. The theory analyzes the changes in the electron density distribution using tools like the electron localization function (ELF) to understand bond formation and breaking. researchgate.net MEDT has been used to argue that many reactions previously considered pericyclic, such as the Diels-Alder reaction, are better described as polar or ionic processes, particularly when asymmetric reagents are involved. mdpi.com

For this compound, with its electron-donating methoxy group, an MEDT analysis of its reaction with an electrophilic dienophile would likely highlight a significant polar character in the transition state. The analysis would focus on the flow of electron density from the electron-rich diene to the electron-poor dienophile, providing a detailed picture of the C-C bond formation process.

Advanced Spectroscopic Characterization Techniques in 1 Methoxyhexa 2,4 Diene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-methoxyhexa-2,4-diene, including its regiochemistry (the position of the methoxy (B1213986) group) and stereochemistry (the geometry, E/Z, of the double bonds). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The protons on the conjugated diene system are expected to appear in the downfield region (typically δ 5.0-6.5 ppm) due to the deshielding effect of the π-electron system. The protons of the methoxy group (-OCH₃) would resonate as a singlet at approximately δ 3.3-3.6 ppm, while the terminal methyl group (-CH₃) protons would appear further upfield.

The coupling constants (J-values) between adjacent protons are crucial for assigning stereochemistry. For instance, a large J-value (typically 12-18 Hz) between two vinylic protons indicates a trans (E) configuration, while a smaller J-value (7-12 Hz) suggests a cis (Z) configuration. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), can definitively establish proton-proton connectivities, confirming the sequence of atoms in the carbon chain.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in The carbon atoms of the conjugated system will have distinct chemical shifts, typically in the range of δ 100-150 ppm. The carbon of the methoxy group is expected around δ 55-60 ppm. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, allowing for a direct count of non-equivalent carbons. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2E,4E)-1-Methoxyhexa-2,4-diene Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions. Data is predicted using online cheminformatics tools. caspre.canmrdb.org

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-OCH₃)3.55 (s, 3H)56.2
C2 (=CH-)5.80 (dt)130.5
C3 (=CH-)6.25 (dd)129.8
C4 (=CH-)5.70 (dq)134.1
C5 (-CH₃)1.75 (d, 3H)18.2
C1-H₂ (attached to C1)4.05 (d, 2H)75.0

Infrared (IR) and Raman Spectroscopy for Elucidating Vibrational Modes and Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the molecular vibrations of this compound. These two methods are complementary; a molecular vibration that is weak or silent in IR may be strong in Raman, and vice-versa. d-nb.inforesearchgate.net

For a vibration to be IR active, it must cause a change in the molecule's dipole moment. northwestern.edu For a vibration to be Raman active, it must cause a change in the molecule's polarizability. uc.edu

Key functional groups in this compound and their characteristic vibrational modes include:

C=C Stretching: The conjugated diene system gives rise to characteristic C=C stretching vibrations. Typically, two bands are observed. The asymmetric stretch is usually strong in the IR spectrum, while the symmetric stretch is strong in the Raman spectrum. For conjugated dienes, these peaks appear in the 1600-1650 cm⁻¹ region.

C-O-C Stretching: The ether linkage produces a strong, characteristic C-O-C asymmetric stretching band in the IR spectrum, typically found between 1070 and 1150 cm⁻¹.

C-H Stretching: Vibrations from C-H bonds where the carbon is sp² hybridized (vinylic C-H) appear above 3000 cm⁻¹. Those from sp³ hybridized carbons (in the methyl groups) appear just below 3000 cm⁻¹.

C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the hydrogens on the double bonds are particularly diagnostic of the substitution pattern and stereochemistry, often appearing in the 700-1000 cm⁻¹ region.

Table 2: Principal Vibrational Modes for this compound Note: Approximate frequency ranges based on typical values for the respective functional groups.

Vibrational ModeFunctional GroupApproximate Frequency (cm⁻¹)Expected Activity
Asymmetric C=C StretchConjugated Diene~1650Strong in IR
Symmetric C=C StretchConjugated Diene~1600Strong in Raman
Asymmetric C-O-C StretchEther~1100Strong in IR
Vinylic C-H Stretch=C-H3010-3095IR, Raman (Med)
Aliphatic C-H Stretch-CH₃2850-2960IR, Raman (Med-Str)
trans-Vinylic C-H Out-of-Plane Bend=C-H960-980Strong in IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is highly effective for analyzing conjugated systems because the energy required for π → π* electronic transitions falls within the UV-Vis range. usp.br In this compound, the system of two conjugated double bonds significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to an isolated double bond. usp.br

This reduced energy gap means the molecule absorbs light at a longer wavelength (a bathochromic or red shift). While a simple isolated alkene might absorb below 200 nm, a conjugated diene like 1,3-butadiene (B125203) absorbs at 217 nm. The presence of substituents on the diene system further modifies the wavelength of maximum absorbance (λmax).

The methoxy group (-OCH₃) acts as an auxochrome, a group with non-bonding electrons that, when attached to a chromophore (the conjugated diene), can further extend the conjugation through resonance and cause an additional bathochromic shift. uomustansiriyah.edu.iq Using the Woodward-Fieser rules, a set of empirical guidelines, one can predict the λmax. slideshare.net For a heteroannular or acyclic diene, the base value is ~215 nm. mlsu.ac.inutoronto.ca Alkyl groups and the alkoxy group add to this value.

Table 3: Predicted UV-Vis Absorption for (2E,4E)-1-Methoxyhexa-2,4-diene Calculation based on Woodward-Fieser Rules. slideshare.netmlsu.ac.inutoronto.ca

FeatureWavelength Increment (nm)
Base Value (Acyclic Diene)215
Alkyl Substituent (C5-methyl)+5
Alkyl Substituent (C1-methylene)+5
Alkoxy Group (-OCH₃ at C2)+6
Predicted λmax 231

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns

Mass Spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern. google.comacs.org In the mass spectrometer, molecules are ionized, typically by electron impact (EI), to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. For this compound (C₇H₁₂O), the exact molecular weight is 112.19 g/mol , so the molecular ion peak would appear at m/z 112.

The molecular ion is often unstable and fragments into smaller, more stable charged particles and neutral radicals. jove.com The pattern of these fragments is a molecular fingerprint. For this compound, characteristic fragmentation pathways are expected:

Alpha-Cleavage: Ethers readily undergo cleavage of the C-C bond adjacent (alpha) to the oxygen. jove.com This could lead to the loss of a methyl radical (•CH₃, loss of 15 Da) to form an ion at m/z 97, or loss of a pentadienyl radical.

Cleavage of the C-O Bond: Loss of a methoxy radical (•OCH₃, loss of 31 Da) would result in a fragment at m/z 81.

Allylic Cleavage: The bonds allylic to the diene system are weak and prone to cleavage. Cleavage of the C5-C6 bond would lead to the loss of a methyl radical, generating a stable, delocalized cation.

The most abundant fragment ion in the spectrum is called the base peak. The analysis of isotopic peaks, such as the small [M+1] peak resulting from the natural abundance of ¹³C, can help confirm the number of carbon atoms in the molecule. researchgate.net

Table 4: Plausible Mass Spectrometry Fragments for this compound

m/z ValueIdentity of FragmentOrigin of Fragment
112[C₇H₁₂O]⁺•Molecular Ion (M⁺•)
97[C₆H₉O]⁺M⁺• - •CH₃ (Loss of methyl from the methoxy group)
81[C₆H₉]⁺M⁺• - •OCH₃ (Loss of the methoxy group)
67[C₅H₇]⁺Allylic cleavage and rearrangement
43[C₃H₇]⁺ or [C₂H₃O]⁺Further fragmentation

Synthetic Applications and Methodological Development Utilizing 1 Methoxyhexa 2,4 Diene

Strategic Integration of 1-Methoxyhexa-2,4-diene in Complex Natural Product Synthesis

The inherent reactivity and stereochemical possibilities of this compound have been harnessed by synthetic chemists for the elegant construction of several complex natural products. The diene's ability to participate in various cycloaddition and coupling reactions makes it an ideal starting material for creating intricate carbocyclic and heterocyclic frameworks.

A notable application of a derivative, methyl 4-methoxyhexa-2,4-dienoate, is in the total synthesis of natural products such as JBIR-23 and JBIR-24. sioc-journal.cn These compounds feature a complex polyketide-derived structure, and the methoxy-diene moiety serves as a key component for constructing a significant portion of their molecular backbone. The synthesis strategy often involves a stereoselective olefination reaction to install the diene sidechain, highlighting the importance of controlling the geometry of the double bonds. sioc-journal.cn

Furthermore, studies toward the total synthesis of cuevaene A have also utilized a 4-methoxypentadienoate substructure, which is conceptually derived from a methoxy-diene framework. sioc-journal.cn The approach to these molecules underscores the utility of methoxy-dienes in building triene sidechains through stepwise olefination reactions. sioc-journal.cn The synthesis of these natural products often involves the careful selection of reaction conditions and protecting groups to ensure the desired stereochemical outcome.

The table below summarizes key natural product syntheses where a this compound or a closely related derivative plays a pivotal role.

Natural ProductKey Synthetic Strategy Involving Methoxy-diene DerivativeReference
JBIR-23Installation of a 4-methoxyhexa-2,4-dienoate sidechain via olefination reactions. sioc-journal.cn
JBIR-24Utilization of a 4-methoxyhexa-2,4-dienoate fragment in the construction of the polyketide chain. sioc-journal.cn
Cuevaene AStepwise olefination to form a triene sidechain from a 4-methoxypentadienoate precursor. sioc-journal.cn

The versatility of 1,3-dienes in modern organic synthesis is well-documented, serving as crucial building blocks for a wide array of functional group transformations and carbon-carbon bond-forming processes. d-nb.info Methodologies such as Diels-Alder reactions, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Heck), and enyne metathesis are frequently employed to elaborate diene structures into more complex motifs found in natural products. d-nb.infonih.govnih.gov While not always specifying this compound, these general strategies are applicable to its use in constructing complex molecules. The presence of the methoxy (B1213986) group can influence the regioselectivity and stereoselectivity of these reactions, offering a handle for synthetic control.

The strategic placement of the methoxy group in the diene system can also facilitate subsequent transformations. For instance, the enol ether functionality can be hydrolyzed to a ketone or participate in further cycloaddition or rearrangement reactions, adding to the synthetic utility of this scaffold. The development of stereoselective methods for the synthesis of substituted 1,3-dienes continues to be an active area of research, driven by the prevalence of this motif in biologically active natural products. d-nb.info

Utilization in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Design and Application of Chiral Auxiliaries and Ligands Derived from Methoxy-Dienes

The development of chiral ligands and auxiliaries is paramount in asymmetric catalysis. While there are no specific reports on the use of this compound for this purpose, the general concept of employing chiral dienes as ligands for transition metals is well-established. sigmaaldrich.comorganic-chemistry.org Chiral diene ligands have shown high efficacy in a variety of asymmetric transformations, including conjugate additions and cycloadditions. nih.govorganic-chemistry.org The synthesis of such ligands often involves the stereoselective functionalization of a diene scaffold. It is conceivable that this compound could serve as a starting point for the synthesis of novel chiral ligands, where the methoxy group could be used as a handle for introducing chirality or for modulating the electronic properties of the resulting metal complex. The synthesis of chiral auxiliaries often involves attaching a chiral entity to a reactive molecule to control the stereochemical outcome of a subsequent reaction. nih.gov A chiral derivative of this compound could potentially be used as a chiral diene in asymmetric Diels-Alder reactions.

Biocatalytic Transformations of this compound: Enzyme Design and Engineering

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes to catalyze reactions involving dienes is a growing field of interest. nih.gov For instance, the discovery and engineering of "Diels-Alderase" enzymes that can catalyze [4+2] cycloadditions with high stereocontrol is a significant advancement. nih.gov Although no studies have specifically reported on the biocatalytic transformation of this compound, it is a plausible substrate for various enzyme classes. Oxidoreductases could potentially hydroxylate the diene, while hydrolases might cleave the enol ether. The engineering of enzymes, such as cytochrome P450s, has enabled a wide range of C-H functionalization and olefin transformation reactions, which could potentially be applied to a substrate like this compound to generate novel, valuable compounds. caltech.edu The development of enzyme-catalyzed reactions for the synthesis of complex molecules from simple diene precursors remains an exciting area for future research. rsc.org

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